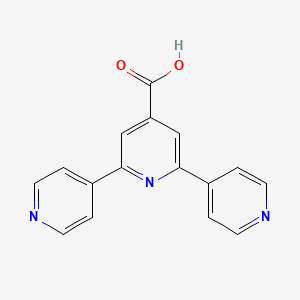
1-Cyclopentyl-2-(phenylthio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-2-(phenylthio)ethan-1-one is an organic compound with the molecular formula C13H16OS It is characterized by a cyclopentyl group attached to a phenylthio group via an ethanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-2-(phenylthio)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with phenylthioacetic acid, followed by oxidation to yield the desired product. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran
Temperature: -10°C to 0°C for the Grignard reaction, followed by room temperature for oxidation
Reagents: Cyclopentylmagnesium bromide, phenylthioacetic acid, and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopentyl-2-(phenylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the phenylthio group using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to 50°C
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran, 0°C to room temperature
Substitution: Amines or thiols, solvents like dichloromethane or acetonitrile, room temperature to reflux
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Substituted phenylthio derivatives
Aplicaciones Científicas De Investigación
1-Cyclopentyl-2-(phenylthio)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of novel materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-2-(phenylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, or other proteins that it binds to or modifies
Pathways: Modulation of biochemical pathways related to inflammation, pain, or other physiological processes
Comparación Con Compuestos Similares
1-Cyclopentyl-2-(phenylthio)ethan-1-one can be compared with other similar compounds, such as:
1-Cyclopentyl-2-(methylthio)ethan-1-one: Similar structure but with a methylthio group instead of a phenylthio group
1-Cyclopentyl-2-(phenylthio)propan-1-one: Similar structure but with a propanone linkage instead of ethanone
1-Cyclopentyl-2-(phenylthio)butan-1-one: Similar structure but with a butanone linkage instead of ethanone
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C13H16OS |
|---|---|
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
1-cyclopentyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C13H16OS/c14-13(11-6-4-5-7-11)10-15-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2 |
Clave InChI |
JYUBECCEWOMXID-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


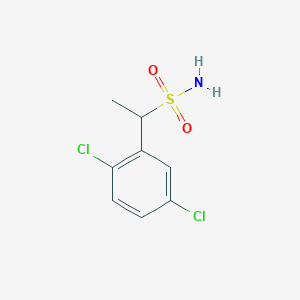

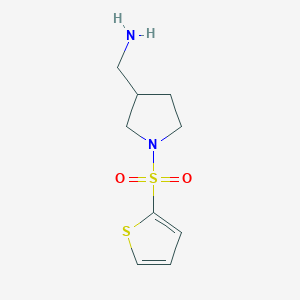

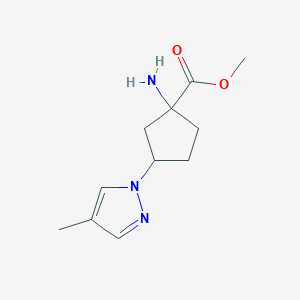





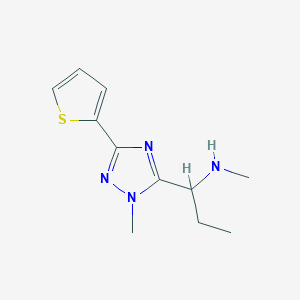
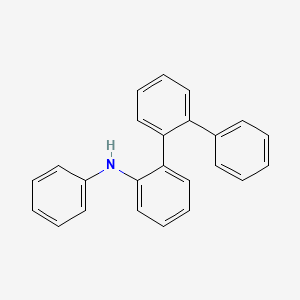
![4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)
